methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
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Description
This would involve identifying the functional groups present in the molecule and describing its overall structure.
Synthesis Analysis
This would involve outlining a possible synthetic route to the molecule, taking into account the need to introduce the various functional groups at the appropriate stages of the synthesis.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the molecule reacts with various reagents, and what products are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the molecule’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Safety And Hazards
This would involve studying the molecule’s toxicity, potential for causing allergic reactions, and any other safety hazards associated with its use.
Future Directions
This would involve speculating on possible future research directions, such as new synthetic routes to the molecule, new applications for it, or new modifications that could be made to its structure to enhance its properties or reduce its side effects.
I hope this general guidance is helpful. For a detailed analysis of a specific molecule, I would recommend consulting a specialist in organic chemistry or a related field. They would have access to specialized databases and other resources that are not publicly available, and would be able to provide a more detailed and accurate analysis.
properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-24H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQKRWDYSBXXEM-IQDKFTAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)[C@@H]([C@@H]2C1)Br)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43BrO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10886188 |
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